molecular formula C13H17NO4S B12708994 5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone CAS No. 111711-61-6

5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone

Cat. No.: B12708994
CAS No.: 111711-61-6
M. Wt: 283.35 g/mol
InChI Key: LSIPRUFFORHIQN-UHFFFAOYSA-N
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Description

5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a methylphenyl sulfonyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone typically involves the reaction of 5-ethoxy-2-pyrrolidinone with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonylated product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonyl derivatives

    Substitution: Substituted pyrrolidinone derivatives

Scientific Research Applications

5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Ethoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone, 5-methoxy-1-((4-methylphenyl)sulfonyl)-2-pyrrolidinone

    Uniqueness: The presence of the ethoxy group in this compound imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

111711-61-6

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

5-ethoxy-1-(4-methylphenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C13H17NO4S/c1-3-18-13-9-8-12(15)14(13)19(16,17)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

LSIPRUFFORHIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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